Cas no 2757891-66-8 (3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate)

3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate is a specialized sulfonate ester derivative featuring a fused imidazopyrazine core with a phenyl substituent. This compound is of interest in medicinal chemistry and materials science due to its unique heterocyclic structure, which can serve as a versatile intermediate for further functionalization. The presence of the sulfonate group enhances reactivity, facilitating selective modifications under mild conditions. Its rigid aromatic framework contributes to stability, while the methylbenzene moiety offers potential for tailored solubility and binding properties. This compound is particularly valuable in the synthesis of bioactive molecules or optoelectronic materials, where precise structural control is critical.
3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate structure
2757891-66-8 structure
商品名:3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
CAS番号:2757891-66-8
MF:C19H15N3O3S
メガワット:365.405702829361
CID:5561554
PubChem ID:165999133

3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 2757891-66-8
    • 3-phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
    • EN300-37153612
    • 3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C19H15N3O3S/c1-14-7-9-16(10-8-14)26(23,24)25-19-17-13-20-11-12-22(17)18(21-19)15-5-3-2-4-6-15/h2-13H,1H3
    • InChIKey: PGJCBBLAZPVJMR-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1=C2C=NC=CN2C(C2C=CC=CC=2)=N1

計算された属性

  • せいみつぶんしりょう: 365.08341252g/mol
  • どういたいしつりょう: 365.08341252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 565
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 81.9Ų

3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37153612-10.0g
3-phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
2757891-66-8
10.0g
$2823.0 2023-07-07
Enamine
EN300-37153612-1.0g
3-phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
2757891-66-8
1.0g
$656.0 2023-07-07
Enamine
EN300-37153612-2.5g
3-phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
2757891-66-8
2.5g
$1287.0 2023-07-07
Enamine
EN300-37153612-0.1g
3-phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
2757891-66-8
0.1g
$578.0 2023-07-07
Enamine
EN300-37153612-0.05g
3-phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
2757891-66-8
0.05g
$551.0 2023-07-07
Enamine
EN300-37153612-0.5g
3-phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
2757891-66-8
0.5g
$630.0 2023-07-07
Enamine
EN300-37153612-5.0g
3-phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
2757891-66-8
5.0g
$1903.0 2023-07-07
Enamine
EN300-37153612-0.25g
3-phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate
2757891-66-8
0.25g
$604.0 2023-07-07

3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate 関連文献

3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonateに関する追加情報

Introduction to 3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate (CAS No. 2757891-66-8)

3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate, with the CAS number 2757891-66-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the imidazopyrazine core and the sulfonate group, contribute to its distinct pharmacological profile.

The synthesis of 3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the formation of the imidazopyrazine core through a series of condensation and cyclization reactions, followed by the introduction of the sulfonate group via sulfonation. This synthetic route ensures high yields and purity, making it suitable for both research and potential pharmaceutical development.

In recent studies, 3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate has shown promising biological activities. One of the most notable findings is its potent inhibitory effect on specific kinases, which are key enzymes involved in various cellular signaling pathways. Kinase inhibitors have become an important class of drugs for treating a wide range of diseases, including cancer and inflammatory disorders. The selective inhibition of these kinases by 3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate suggests its potential as a lead compound for drug discovery.

Beyond kinase inhibition, this compound has also demonstrated significant anti-inflammatory properties. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This makes it a promising candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic properties of 3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate have been extensively studied to evaluate its suitability for in vivo applications. Preliminary data indicate that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a reasonable half-life and low clearance rates. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

Toxicity studies have also been conducted to assess the safety profile of 3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate. In animal models, it has shown low toxicity at therapeutic doses, with no significant adverse effects observed on major organs such as the liver and kidneys. These findings support its potential for further clinical development.

In conclusion, 3-Phenylimidazo[1,5-a]pyrazin-1-yl 4-methylbenzene-1-sulfonate (CAS No. 2757891-66-8) is a promising compound with a unique combination of biological activities and favorable pharmacological properties. Its potential as a lead molecule for developing new therapeutic agents for cancer and inflammatory diseases is being actively explored in ongoing research. As more data become available from preclinical and clinical studies, this compound may pave the way for innovative treatments in the future.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd